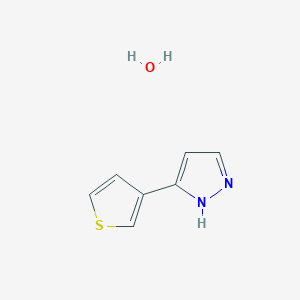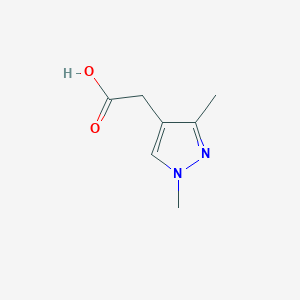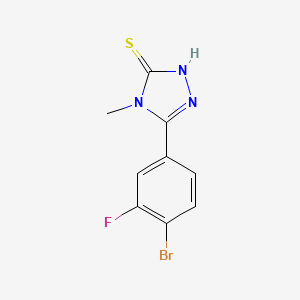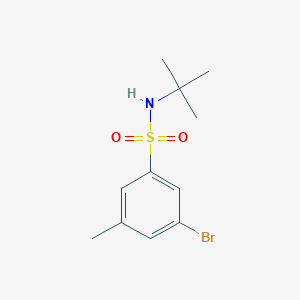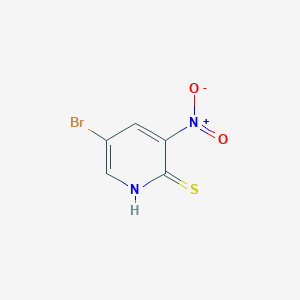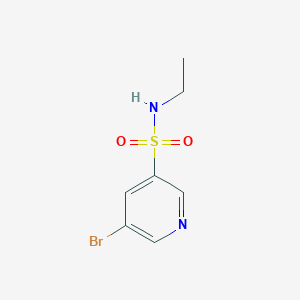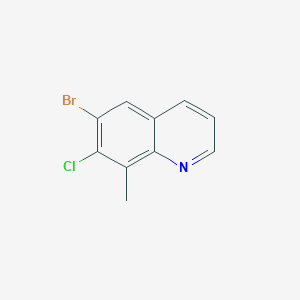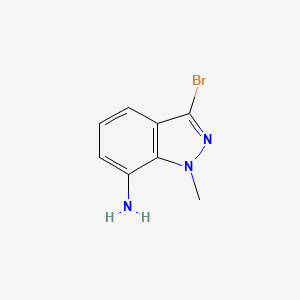
5-Bromo-3-fluoropyridin-2-amine
Vue d'ensemble
Description
5-Bromo-3-fluoropyridin-2-amine is a chemical compound with the CAS Number: 748812-37-5 . It has a molecular weight of 191 and its IUPAC name is 5-bromo-3-fluoro-2-pyridinamine .
Synthesis Analysis
There are various methods to synthesize 5-Bromo-3-fluoropyridin-2-amine . The most common method involves reacting a 2-aminopyridine compound with 3-fluoropyridine and then adding bromine in the presence of a catalyst.Molecular Structure Analysis
The InChI code for 5-Bromo-3-fluoropyridin-2-amine is 1S/C5H4BrFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H, (H2,8,9) .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .It is a crystal - powder with a color ranging from white to yellow to brown . It has a density of 1.8±0.1 g/cm3 and a boiling point of 198.2±35.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Pharmaceuticals Synthesis
5-Bromo-3-fluoropyridin-2-amine serves as a building block in the synthesis of various pharmaceutical compounds. Its presence in a molecular structure can significantly affect the biological activity of the compound. For instance, it’s used in the development of kinase inhibitors, which play a crucial role in targeted cancer therapies .
Agricultural Chemistry
In the field of agrochemistry, this compound is utilized to create more effective pesticides and herbicides. The introduction of fluorine atoms into active ingredients can result in products with enhanced activity and selectivity, potentially leading to more sustainable agricultural practices .
Material Science
Researchers in material science explore the use of 5-Bromo-3-fluoropyridin-2-amine for the development of novel materials. Its unique reactivity can lead to the creation of polymers with specific properties, such as increased resistance to degradation or improved thermal stability .
Analytical Chemistry
This compound is also valuable in analytical chemistry, where it can be used as a reagent or a precursor for the synthesis of complex molecules that are used as standards or in calibration solutions for high-precision measurements .
Nuclear Medicine
In nuclear medicine, 5-Bromo-3-fluoropyridin-2-amine is a precursor for the synthesis of radiolabeled compounds. These compounds are used in positron emission tomography (PET) scans to diagnose and monitor various diseases, including cancer .
Organic Electronics
The electronic properties of 5-Bromo-3-fluoropyridin-2-amine make it a candidate for use in organic electronic devices. It can be incorporated into organic semiconductors, which are used in applications like organic light-emitting diodes (OLEDs) and solar cells .
Environmental Science
In environmental science, this compound can be used to study degradation processes and the environmental fate of fluorinated organic compounds. Understanding these processes is crucial for assessing the environmental impact of these substances .
Chemical Education
Lastly, 5-Bromo-3-fluoropyridin-2-amine can be employed in educational settings to demonstrate various chemical reactions and synthesis techniques to students, fostering a practical understanding of organic chemistry .
Safety and Hazards
The safety information for 5-Bromo-3-fluoropyridin-2-amine includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
5-bromo-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXASFJHUCKEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678869 | |
| Record name | 5-Bromo-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
748812-37-5 | |
| Record name | 5-Bromo-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)
